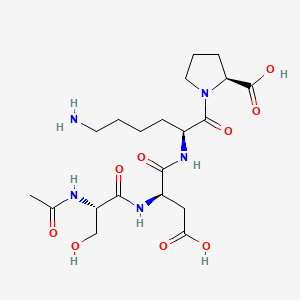
N-acetyl-Ser-Asp-Lys-Pro
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-Ser-Asp-Lys-Pro, also known as Acetyl-Ser-Asp-Lys-Pro, is a tetrapeptide formed in bone marrow cells by the enzymatic processing of thymosin β4. This compound is widely distributed in various tissues and body fluids. It plays a crucial role in inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle, thereby protecting against Ara-C lethality in mice .
准备方法
Synthetic Routes and Reaction Conditions
N-acetyl-Ser-Asp-Lys-Pro can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient synthesis. Purification is typically carried out using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity .
化学反应分析
Types of Reactions
N-acetyl-Ser-Asp-Lys-Pro undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is a specific substrate for the N-terminal active site of angiotensin-converting enzyme (ACE), which is responsible for its degradation in vivo .
Common Reagents and Conditions
The hydrolysis of this compound can be catalyzed by enzymes such as prolyl endopeptidase (PREP) and meprin-α. These enzymes cleave the peptide bonds, resulting in the formation of smaller peptide fragments .
Major Products Formed
The major products formed from the enzymatic degradation of this compound include smaller peptides and amino acids. These degradation products are further metabolized and excreted from the body .
科学研究应用
N-acetyl-Ser-Asp-Lys-Pro has numerous scientific research applications across various fields:
Chemistry: It is used as a model compound for studying peptide synthesis and degradation mechanisms.
Biology: The compound plays a role in regulating hematopoietic stem cell proliferation and differentiation. .
Medicine: This compound has potential therapeutic applications in protecting bone marrow stem cells during chemotherapy and reducing cardiac fibrosis
作用机制
N-acetyl-Ser-Asp-Lys-Pro exerts its effects by inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle. This inhibition is mediated through its interaction with the N-terminal active site of ACE, leading to its degradation. The compound also modulates the activity of various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, which is involved in cell proliferation and differentiation .
相似化合物的比较
N-acetyl-Ser-Asp-Lys-Pro is unique due to its specific role in regulating hematopoietic stem cell proliferation and its interaction with ACE. Similar compounds include:
Thymosin β4: The precursor of this compound, involved in tissue repair and regeneration.
Angiotensin I: A peptide substrate for ACE, involved in blood pressure regulation.
Bradykinin: Another peptide substrate for ACE, involved in vasodilation and inflammation
These compounds share some functional similarities but differ in their specific biological roles and mechanisms of action.
属性
分子式 |
C20H33N5O9 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m0/s1 |
InChI 键 |
HJDRXEQUFWLOGJ-XGUBFFRZSA-N |
手性 SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O |
规范 SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















